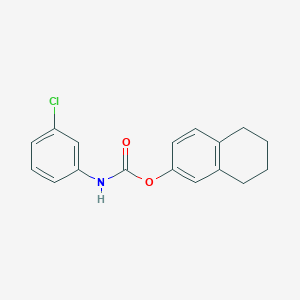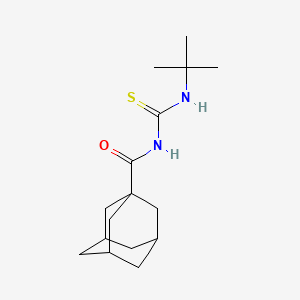![molecular formula C17H19ClN2O4S B4319906 ETHYL N-{4-[(4-CHLOROANILINO)SULFONYL]PHENETHYL}CARBAMATE](/img/structure/B4319906.png)
ETHYL N-{4-[(4-CHLOROANILINO)SULFONYL]PHENETHYL}CARBAMATE
Vue d'ensemble
Description
Ethyl [2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamate group (–NHCOO–) attached to an ethyl group, which is further connected to a sulfonyl-substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-{4-[(4-CHLOROANILINO)SULFONYL]PHENETHYL}CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the sulfonyl chloride intermediate: The reaction of 4-chlorophenylamine with chlorosulfonic acid yields 4-chlorophenylsulfonyl chloride.
Coupling with the phenyl ring: The 4-chlorophenylsulfonyl chloride is then reacted with a phenyl ethylamine derivative under basic conditions to form the sulfonyl-substituted phenyl ethylamine.
Carbamoylation: The final step involves the reaction of the sulfonyl-substituted phenyl ethylamine with ethyl chloroformate in the presence of a base, such as triethylamine, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carbamate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates and sulfonamides.
Applications De Recherche Scientifique
Ethyl [2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)ethyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL N-{4-[(4-CHLOROANILINO)SULFONYL]PHENETHYL}CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and carbamate groups can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Ethyl [2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)ethyl]carbamate can be compared with other carbamate and sulfonamide derivatives:
Similar Compounds:
Uniqueness
The unique combination of the carbamate and sulfonyl groups in ETHYL N-{4-[(4-CHLOROANILINO)SULFONYL]PHENETHYL}CARBAMATE imparts distinct chemical properties and potential applications that may not be observed in similar compounds. This includes its potential as a versatile intermediate in organic synthesis and its specific biological activities.
Propriétés
IUPAC Name |
ethyl N-[2-[4-[(4-chlorophenyl)sulfamoyl]phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4S/c1-2-24-17(21)19-12-11-13-3-9-16(10-4-13)25(22,23)20-15-7-5-14(18)6-8-15/h3-10,20H,2,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQNUSZVFSZFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-ethylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B4319840.png)
![ETHYL 2-{4-[(4-ETHYLBENZOYL)AMINO]PHENYL}ACETATE](/img/structure/B4319846.png)
![2-[(4-ethylbenzoyl)amino]-N-(2-phenoxyethyl)benzamide](/img/structure/B4319849.png)
![N-[2-(ADAMANTAN-1-YLCARBAMOYL)PHENYL]-3,5-DIMETHOXYBENZAMIDE](/img/structure/B4319855.png)

![4-(3-bromo-4-methoxyphenyl)-N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4319877.png)

![4-(3-iodophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4319884.png)
![4-fluoro-N-{3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenyl}benzamide](/img/structure/B4319888.png)
![2-[(3-AMINO-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)SULFANYL]-N-(DIPHENYLMETHYL)ACETAMIDE](/img/structure/B4319894.png)
![ETHYL N-{4-[(METHYLANILINO)SULFONYL]PHENETHYL}CARBAMATE](/img/structure/B4319897.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4319899.png)
![2-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]acetyl}-N-methylhydrazinecarbothioamide](/img/structure/B4319929.png)
![N-(1-ADAMANTYLCARBONYL)-N'-[2-(4-METHYLPHENOXY)ETHYL]THIOUREA](/img/structure/B4319936.png)
